![molecular formula C8H9ClINO B1449414 6-Chloro-2-iodo-3-propoxypyridine CAS No. 1865523-70-1](/img/structure/B1449414.png)
6-Chloro-2-iodo-3-propoxypyridine
Overview
Description
“6-Chloro-2-iodo-3-propoxypyridine” is a chemical compound with the molecular formula C8H9ClINO. It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-iodo-3-propoxypyridine” was established by X-ray crystallography . The molecular weight of this compound is 297.52 g/mol.Safety and Hazards
The safety data sheet for a similar compound, “6-Chloro-2-iodo-3-hydroxypyridine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that this compound is often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the carbon atoms that are being coupled.
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 6-Chloro-2-iodo-3-propoxypyridine likely interacts with its targets through a series of steps. First, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Then, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 6-Chloro-2-iodo-3-propoxypyridine is often used, is a key step in many biochemical pathways, particularly in the synthesis of complex organic compounds . The exact pathways affected would depend on the specific reactants and conditions of the reaction.
Result of Action
The result of the action of 6-Chloro-2-iodo-3-propoxypyridine in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of complex organic compounds, depending on the specific reactants used in the reaction.
Action Environment
The action, efficacy, and stability of 6-Chloro-2-iodo-3-propoxypyridine can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of other functional groups in the reaction environment could potentially affect the action of 6-Chloro-2-iodo-3-propoxypyridine. Additionally, the stability of the compound may be affected by factors such as temperature, pH, and the presence of other chemicals.
properties
IUPAC Name |
6-chloro-2-iodo-3-propoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClINO/c1-2-5-12-6-3-4-7(9)11-8(6)10/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSNVBWBSQUHPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(N=C(C=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-iodo-3-propoxypyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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